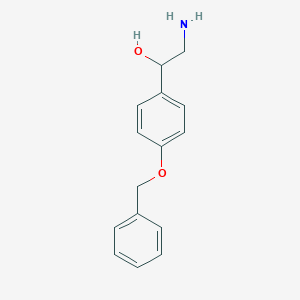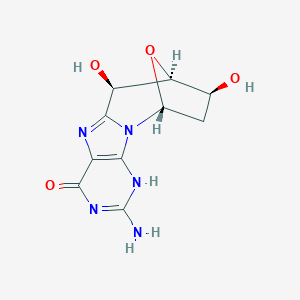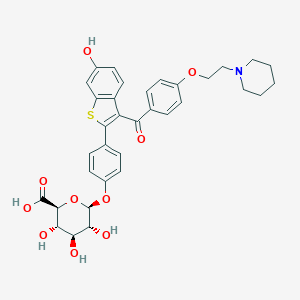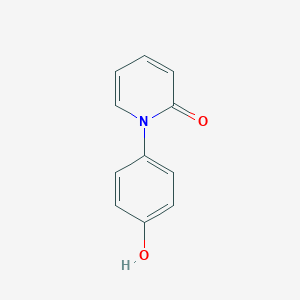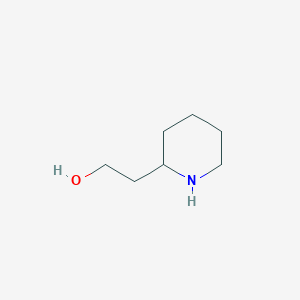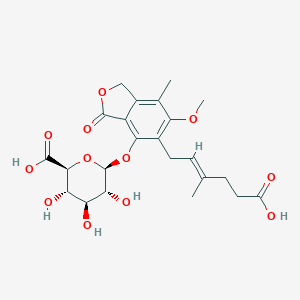
3-Bromo-5-hydroxypyridine
Vue d'ensemble
Description
3-Bromo-5-hydroxypyridine (3B5HP) is a heterocyclic compound containing both a bromine atom and a hydroxyl group. It is an organic compound with a molecular formula of C5H5BrNO. It is a colorless, volatile solid with a pungent odor. 3B5HP is of interest in the field of synthetic organic chemistry due to its potential use in various synthetic pathways and its wide range of applications.
Applications De Recherche Scientifique
Synthèse de composés biologiquement actifs
La 3-bromo-5-hydroxypyridine est un bloc de construction polyvalent pour la synthèse de divers composés biologiquement actifs . Elle est utilisée dans la création d'une large gamme de substances avec des applications médicinales potentielles .
Préparation de médicaments à base de pyridine
Ce composé peut être utilisé comme précurseur pour la préparation de médicaments à base de pyridine . La pyridine est un composé organique hétérocyclique basique et ses dérivés sont importants dans le domaine des produits naturels et de la chimie médicinale .
Développement d'inhibiteurs de kinases
Les inhibiteurs de kinases sont un type de médicament qui bloque certaines enzymes connues sous le nom de kinases. La this compound peut être utilisée dans le développement de ces inhibiteurs , qui sont souvent utilisés dans le traitement du cancer et de l'inflammation .
Création d'agents antiviraux
La this compound peut également être utilisée dans la synthèse d'agents antiviraux . Ce sont des médicaments utilisés pour traiter les infections virales, et le développement de nouveaux médicaments antiviraux est un domaine important de la chimie médicinale .
Production d'agents antitumoraux
Le composé peut être utilisé dans la production d'agents antitumoraux . Ce sont des médicaments utilisés pour combattre diverses formes de cancer, et le développement de nouveaux agents antitumoraux est un domaine de recherche crucial <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http
Safety and Hazards
Mécanisme D'action
Target of Action
3-Bromo-5-hydroxypyridine is a versatile building block in medicinal chemistry and is used in the synthesis of various biologically active compounds . It is known to be a key intermediate in the synthesis of drug candidates such as BI-2536, a potent and selective inhibitor of polo-like kinase 1 (PLK1) . PLK1 is a serine/threonine kinase that plays a critical role in cell division and tumor progression .
Mode of Action
It is known to interact with its targets, such as plk1, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific drug candidate it is used to synthesize. For instance, in the case of BI-2536, the inhibition of PLK1 can disrupt cell division and potentially lead to cell death, particularly in cancer cells .
Result of Action
The molecular and cellular effects of this compound are dependent on the specific drug candidate it is used to synthesize. In the case of BI-2536, the inhibition of PLK1 can lead to disrupted cell division and potential cell death, particularly in cancer cells .
Analyse Biochimique
Biochemical Properties
3-Bromo-5-hydroxypyridine has been identified as an important intermediate for the preparation of various bioactive compounds . It can be coupled with different functional groups such as amines, carboxylic acids, or aryl halides to yield diverse derivatives with improved potency and selectivity
Cellular Effects
Its derivatives have been used in the synthesis of various biologically active compounds, such as kinase inhibitors, antiviral agents, and antitumor agents . These compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its derivatives have been shown to exert effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
5-bromopyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO/c6-4-1-5(8)3-7-2-4/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYBIBSZZDAEOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344793 | |
| Record name | 3-Bromo-5-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74115-13-2 | |
| Record name | 5-Bromo-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74115-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-hydroxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-bromo-5-hydroxypyridine react with potassium amide in liquid ammonia?
A1: When this compound reacts with potassium amide in liquid ammonia at -33°C, it undergoes a unique type of substitution called cine-substitution. [] This process occurs through an elimination-addition (EA) mechanism involving a 5-hydroxy-3,4-didehydropyridine intermediate. [] The addition of ammonia to this intermediate is directed by the hydroxy group, ultimately yielding 4-amino-5-hydroxypyridine as the sole product. []
Q2: Are there other reaction pathways for this compound with strong bases besides cine-substitution?
A2: While the provided research highlights the cine-substitution pathway with potassium amide, it also mentions that other halogenohydroxypyridines can undergo additional reactions such as direct substitutions and ring contractions. [] Further investigation would be needed to determine if this compound exhibits these alternative pathways under different reaction conditions or with different strong bases.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxazolidinone, 5-[4-(phenylmethoxy)phenyl]-](/img/structure/B17923.png)

